molecular formula C12H16O2 B2747987 Ethyl 3-phenylbutanoate CAS No. 62690-29-3

Ethyl 3-phenylbutanoate

Número de catálogo B2747987
Número CAS: 62690-29-3
Peso molecular: 192.258
Clave InChI: SJPWEMZQXWYDSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-phenylbutanoate is a chemical compound with the CAS Number: 62690-29-3 . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . The IUPAC name for this compound is ethyl 3-phenylbutanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-phenylbutanoate consists of a phenyl group (a benzene ring) attached to a butanoate ester group . The InChI code for this compound is 1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-phenylbutanoate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 253.2±9.0 °C at 760 mmHg . The compound has a molar refractivity of 56.1±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 3.14 .

Aplicaciones Científicas De Investigación

Synthesis of Anti-Hypertension Drugs

Ethyl 3-phenylbutanoate is used as an intermediate in the synthesis of various anti-hypertension drugs. The compound can be transformed into Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], which is a crucial precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are essential for preventing the formation of angiotensin II, a compound that raises blood pressure.

Biocatalytic Asymmetric Reduction

The compound undergoes biocatalytic asymmetric reduction to produce ®-2-Hydroxy-4-phenylbutanoate esters [®-HPBE]. This process is favored due to its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental friendliness . ®-HPBE is a key precursor for ACE inhibitors, which are significant in the pharmaceutical industry for managing hypertension.

Enzymatic Synthesis

Ethyl 3-phenylbutanoate is involved in enzymatic synthesis processes. Enzymes can catalyze the reduction of ethyl 2-oxo-4-phenylbutanoate to ®-EHPB, which is then used to create ACE inhibitors. This method is advantageous for its stereoselective reduction capabilities, providing a high yield of the desired enantiomer .

Microbial Transformation

Microbial cells can be employed to transform Ethyl 3-phenylbutanoate into valuable pharmaceutical intermediates. This transformation is part of a broader category of bioconversions that utilize microbial cells for the production of chiral alcohols, which are important for introducing chiral elements into pharmaceuticals .

Chiral Building Blocks for Pharmaceuticals

The compound serves as a chiral building block for the synthesis of various pharmaceuticals. Its transformation into ®-EHPB provides a chiral precursor that can be further processed into a range of drugs, including those used for treating cardiovascular diseases .

Propiedades

IUPAC Name

ethyl 3-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPWEMZQXWYDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenylbutanoate

Synthesis routes and methods

Procedure details

According to the general procedure, a solution of ethyl 3-phenylbut-2-enoate (57 mg, 0.29 mmol) and iridium catalyst (S)-32 (9.4 mg, 0.0060 mmol, 2 mol %) in CH2Cl2 (3 mL) was hydrogenated. Removal of the solvent in vacuo and standard purification gave 34 (54 mg, 94%) as a colorless oil. [α]20D −55.2 (c 1.00, CHCl3); CSP HPLC analysis (Chiralcel OB-H; eluent: 99.5:0.5 hexanes/i-PrOH, 0.5 mL/min) determined a 95:5 er (90% ee) [tR(major) 11.99 min, tR(minor) 14.09 min]; 1H NMR (300 MHz, CDCl3) 7.33-7.17 (m, 5H), 4.08 (q, 2H, J=6.9 Hz), 3.35-3.23 (sextet, 1H, J=7.2 Hz), 2.66-2.50 (m, 2H), 1.31 (d, 3H, J=6.9 Hz), 1.19 (t, 3H, J=6.9 Hz) ppm; 13C NMR (75 MHz, CDCl3) 172.4, 145.7, 128.4, 126.7, 126.3, 60.2, 43.0, 36.5, 21.8, 14.1 ppm.
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.